Cas no 2248308-91-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound combining isoindoline and pyrimidine structural motifs. Its key advantages include a reactive carboxylate ester group, enabling further functionalization, and a methylsulfanyl substituent that enhances electrophilic reactivity. The 4-hydroxy pyrimidine moiety contributes to hydrogen-bonding interactions, making it useful in medicinal chemistry and material science applications. The fused isoindole-1,3-dione core provides stability while maintaining synthetic versatility. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or coordination complexes due to its bifunctional reactivity and potential for selective derivatization.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate structure
2248308-91-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
CAS No:2248308-91-8
MF:C14H9N3O5S
MW:331.303361654282
CID:6197868
PubChem ID:165724215
Update Time:2025-11-06

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
    • 2248308-91-8
    • EN300-6515620
    • Inchi: 1S/C14H9N3O5S/c1-23-14-15-6-9(10(18)16-14)13(21)22-17-11(19)7-4-2-3-5-8(7)12(17)20/h2-6H,1H3,(H,15,16,18)
    • InChI Key: ZGVPFGRHXKADBT-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(N1)=O)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 331.02629157g/mol
  • Monoisotopic Mass: 331.02629157g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 130Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate: A Comprehensive Overview

The compound with CAS No. 2248308-91-8, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of isoindole and pyrimidine, two structural motifs that are widely studied due to their potential biological activities. Recent research has highlighted its role in various biochemical pathways, making it a promising candidate for drug development.

The isoindole core of this compound contributes to its unique electronic properties, which are essential for its interaction with biological targets. The pyrimidine ring, on the other hand, is a common structural element in nucleotides and is often associated with antiviral and anticancer activities. The presence of a methylsulfanyl group further enhances the compound's stability and bioavailability, making it a versatile scaffold for medicinal chemistry.

Recent studies have explored the antimicrobial properties of this compound, particularly against gram-positive bacteria. Researchers have found that it exhibits potent activity against *Staphylococcus aureus* and *Enterococcus faecalis*, which are known for their resistance to conventional antibiotics. This discovery underscores its potential as a novel therapeutic agent in the fight against antibiotic resistance.

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of the compound, making it more accessible for large-scale production.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicity. Studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its potential impact on aquatic ecosystems. This makes it a more sustainable option compared to other synthetic compounds with longer persistence in the environment.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy in vivo. Researchers are exploring various strategies, including prodrug design and nanoparticle delivery systems, to improve its absorption and distribution within the body.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-hydroxy-2-(methylsulfanyl)pyrimidine-carboxylate represents a significant advancement in medicinal chemistry. Its diverse biological activities and favorable pharmacological profile make it a valuable asset in the development of novel therapeutics. As research continues to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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